molecular formula C7H15Br2N B1376544 1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide CAS No. 1384428-77-6

1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide

Cat. No.: B1376544
CAS No.: 1384428-77-6
M. Wt: 273.01 g/mol
InChI Key: JMFXIBISBRQHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide is an organic compound with the molecular formula C7H14Br2N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and pharmaceutical research due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide can be synthesized through the bromination of 3-methylpyrrolidine. The process involves the reaction of 3-methylpyrrolidine with 2-bromoethanol in the presence of hydrobromic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors and controlled environments to maintain the reaction conditions. The process includes the careful addition of hydrobromic acid to 3-methylpyrrolidine and 2-bromoethanol, followed by purification steps such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Elimination: Strong bases like potassium tert-butoxide or sodium hydride are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or ethers can be formed.

    Elimination Products: Alkenes are the primary products of elimination reactions.

    Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide involves its reactivity with various biological molecules. The bromine atom can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their structure and function. This reactivity makes the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

  • 2-Bromoethylamine hydrobromide
  • 3-Bromopropylamine hydrobromide
  • 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide

Uniqueness: 1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide is unique due to its specific structure, which combines a pyrrolidine ring with a bromoethyl group This combination provides distinct reactivity and makes it a valuable intermediate in the synthesis of various compounds

Properties

IUPAC Name

1-(2-bromoethyl)-3-methylpyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN.BrH/c1-7-2-4-9(6-7)5-3-8;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFXIBISBRQHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide
Reactant of Route 3
Reactant of Route 3
1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide
Reactant of Route 4
Reactant of Route 4
1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide
Reactant of Route 5
Reactant of Route 5
1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide
Reactant of Route 6
Reactant of Route 6
1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.